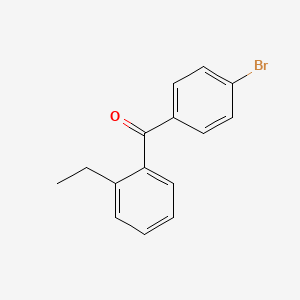

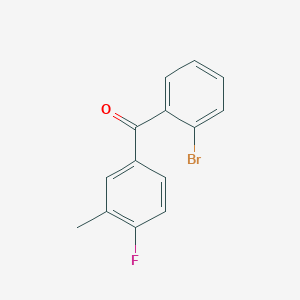

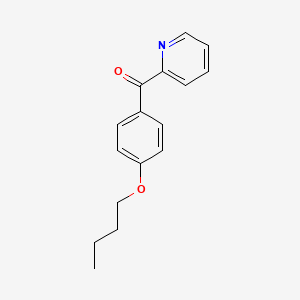

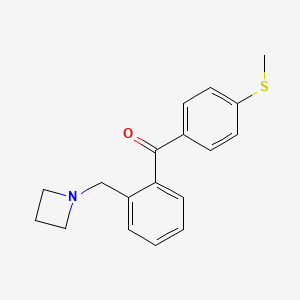

2-Azetidinomethyl-4'-thiomethylbenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Azetidinomethyl-4'-thiomethylbenzophenone is a compound that falls within the class of azetidinones, which are four-membered nitrogen-containing heterocycles. These compounds are of interest due to their potential biological activities and their use as building blocks in organic synthesis. The papers provided do not directly discuss 2-Azetidinomethyl-4'-thiomethylbenzophenone, but they do provide insights into the synthesis and characterization of related azetidinone compounds, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of azetidinone derivatives typically involves the formation of Schiff bases from primary amines and aromatic aldehydes, followed by a cyclocondensation reaction. For instance, 2-Azetidinones were synthesized from the substitution of 2-aminobenzothiazole with different substituted aromatic aldehydes, followed by cyclocondensation with chloroacetyl chloride and phenoxy acetyl chloride in the presence of triethylamine . Similarly, arylidene-2-aminobenzimidazoles were prepared by condensation with aromatic aldehydes, followed by cyclocondensation with various reagents to yield azetidinones . These methods could potentially be adapted for the synthesis of 2-Azetidinomethyl-4'-thiomethylbenzophenone by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of azetidinone derivatives is confirmed using various spectroscopic techniques. For the compounds synthesized in the studies, confirmation was achieved through FTIR, 1H NMR, 13C NMR, HMQC, elemental analysis, and mass spectroscopy . These techniques provide detailed information about the molecular framework and the substitution pattern on the azetidinone ring.

Chemical Reactions Analysis

Azetidinones can undergo various chemical reactions due to the presence of the reactive azetidinone ring. The papers discuss the synthesis of novel compounds through reactions such as the aza-Wittig reaction, which involves the reaction of iminophosphorane with isocyanates to give carbodiimides, which are further treated with phenols to cyclize and form the desired compounds . The reactivity of azetidinones can be exploited to synthesize a wide range of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone derivatives are influenced by their molecular structure. The presence of different substituents on the azetidinone ring can affect properties such as solubility, melting point, and reactivity. The papers do not provide specific data on the physical properties of the synthesized compounds, but such properties are typically determined through experimental measurements and can provide valuable information for the identification and application of these compounds .

科学的研究の応用

Antifungal Activity

A study conducted by Arnoldi et al. (1990) found that derivatives of azetidinones, which include compounds similar to 2-Azetidinomethyl-4'-thiomethylbenzophenone, exhibited antifungal activity, particularly against phytopathogenic fungi. This suggests potential applications in agriculture for controlling plant diseases caused by fungi (Arnoldi et al., 1990).

Antimicrobial Properties

Woulfe and Miller (1985) explored the antimicrobial properties of azetidinone derivatives. Their research indicated significant activity against Gram-negative bacteria, highlighting the potential use of such compounds in the development of new antimicrobial agents (Woulfe & Miller, 1985).

Antitumor Applications

Greene et al. (2016) investigated the structure-activity relationships of 3-phenoxy-1,4-diarylazetidin-2-ones, a class closely related to 2-Azetidinomethyl-4'-thiomethylbenzophenone. They discovered potent antiproliferative compounds with significant activity against breast cancer cells, indicating potential applications in cancer therapy (Greene et al., 2016).

Antitubercular Activity

Vasoya et al. (2005) synthesized azetidinone compounds and tested them for antitubercular activity against Mycobacterium tuberculosis. Their findings suggest that 2-Azetidinomethyl-4'-thiomethylbenzophenone derivatives could be explored for potential use in treating tuberculosis (Vasoya et al., 2005).

特性

IUPAC Name |

[2-(azetidin-1-ylmethyl)phenyl]-(4-methylsulfanylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NOS/c1-21-16-9-7-14(8-10-16)18(20)17-6-3-2-5-15(17)13-19-11-4-12-19/h2-3,5-10H,4,11-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPEQEZAEFDKMJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643699 |

Source

|

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azetidinomethyl-4'-thiomethylbenzophenone | |

CAS RN |

898754-65-9 |

Source

|

| Record name | Methanone, [2-(1-azetidinylmethyl)phenyl][4-(methylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。